molecular formula C11H6N2O3 B14688749 4-Nitrobenzo[cd]indol-2(1h)-one CAS No. 28440-62-2

4-Nitrobenzo[cd]indol-2(1h)-one

Cat. No.: B14688749
CAS No.: 28440-62-2
M. Wt: 214.18 g/mol
InChI Key: HMAUCVGRGWCHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzo[cd]indol-2(1h)-one is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of benzoindoles, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzo[cd]indol-2(1h)-one typically involves multi-step organic reactions. One common method includes the nitration of benzo[cd]indol-2(1h)-one, followed by purification steps to isolate the desired nitro compound. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to achieve the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzo[cd]indol-2(1h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzoindoles, and various oxidized forms of the original compound .

Scientific Research Applications

4-Nitrobenzo[cd]indol-2(1h)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrobenzo[cd]indol-2(1h)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of bromodomain and extra-terminal domain (BET) proteins, which play a role in gene expression regulation. This inhibition can lead to the suppression of inflammatory pathways and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzo[cd]indol-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit BET proteins with high efficiency sets it apart from other similar compounds .

Properties

CAS No.

28440-62-2

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

4-nitro-1H-benzo[cd]indol-2-one

InChI

InChI=1S/C11H6N2O3/c14-11-8-5-7(13(15)16)4-6-2-1-3-9(12-11)10(6)8/h1-5H,(H,12,14)

InChI Key

HMAUCVGRGWCHMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)NC3=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.